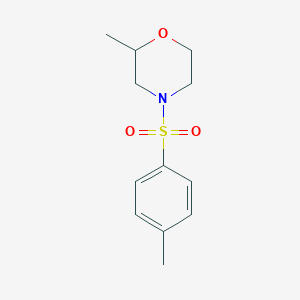

2-Methyl-4-tosylmorpholine

Description

Significance of Morpholine (B109124) and its N-Sulfonyl Derivatives in Organic Chemistry

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its presence in numerous bioactive molecules and approved drugs underscores its importance. ontosight.aibiosynce.com The morpholine ring imparts favorable physicochemical properties to molecules, such as enhanced aqueous solubility and improved pharmacokinetic profiles. nih.govbiosynce.com This has led to its incorporation into a wide array of therapeutic agents, including antibiotics like linezolid (B1675486) and anticancer agents. biosynce.comjchemrev.com

The derivatization of the morpholine nitrogen with a sulfonyl group, particularly the tosyl (p-toluenesulfonyl) group, creates N-sulfonylmorpholines. This modification is significant for several reasons. The tosyl group is a robust electron-withdrawing group and an excellent protecting group for the nitrogen atom, rendering it stable to various reaction conditions. google.com This stability allows for selective chemical transformations at other positions of the morpholine ring. Furthermore, the tosyl group can influence the stereochemical outcome of reactions on the heterocyclic ring. N-sulfonylmorpholine derivatives are valuable intermediates in the synthesis of more complex molecules. unimi.it

Rationale for Dedicated Academic Research on 2-Methyl-4-tosylmorpholine

Dedicated academic research on this compound is driven by the pursuit of novel synthetic methodologies and the creation of structurally diverse molecular libraries for drug discovery. The introduction of a methyl group at the 2-position of the morpholine ring introduces a chiral center, opening avenues for stereoselective synthesis and the investigation of stereoisomer-specific biological activity.

The primary rationale for its study lies in its role as a versatile synthetic intermediate. The tosyl group at the 4-position deactivates the nitrogen, allowing for controlled functionalization of the morpholine scaffold. Researchers are interested in developing efficient and stereocontrolled methods to synthesize 2-substituted morpholines, and this compound serves as a key building block in this endeavor. For instance, research has demonstrated the synthesis of derivatives like Methyl this compound-2-carboxylate, highlighting the utility of the this compound framework in accessing more complex substituted morpholines. nih.gov

Overview of Research Domains Pertaining to this compound

The research pertaining to this compound primarily falls within the domain of synthetic organic chemistry. Key areas of investigation include:

Development of Novel Synthetic Methods: A significant portion of the research focuses on establishing efficient and stereoselective routes to 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.orgorganic-chemistry.org For example, one-pot synthesis methods starting from aziridines have been developed to produce a variety of substituted 4-tosylmorpholines. beilstein-journals.org Another approach involves the ring-opening of 2-tosyl-1,2-oxazetidine to generate functionalized morpholine congeners. nih.govacs.org

Stereoselective Synthesis: The presence of a chiral center in this compound makes its stereoselective synthesis a critical research objective. Studies explore the use of chiral starting materials or catalysts to control the stereochemistry at the 2-position, leading to the synthesis of specific enantiomers or diastereomers, such as (S)-2-Methyl-4-tosylmorpholine. bldpharm.comarkpharmtech.com

Intermediate for Complex Molecule Synthesis: this compound and its derivatives serve as valuable intermediates in the synthesis of more elaborate molecular architectures. The ability to introduce substituents at various positions of the morpholine ring, followed by the potential removal of the tosyl group, provides a flexible strategy for building complex molecules that may have applications in medicinal chemistry and materials science.

Below is a table summarizing the key properties and identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 503469-23-6 | chemical-suppliers.eubldpharm.com |

| Molecular Formula | C12H17NO3S | bldpharm.comangenechemical.com |

| Molecular Weight | 255.33 g/mol | angenechemical.com |

| Synonym | (S)-2-Methyl-4-tosylmorpholine | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(4-methylphenyl)sulfonylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)13-7-8-16-11(2)9-13/h3-6,11H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXWOKFNRGHQSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610815 | |

| Record name | 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503469-23-6 | |

| Record name | 2-Methyl-4-(4-methylbenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 4 Tosylmorpholine and Its Derivatives

Established Synthetic Pathways for 2-Substituted-4-tosylmorpholines

Established methods for synthesizing 2-substituted-4-tosylmorpholines primarily involve constructing the morpholine (B109124) ring, functionalizing a pre-existing morpholine core, or, more recently, ring-opening of specific precursors.

Cyclization Reactions for Morpholine Ring Formation

Cyclization reactions are a cornerstone of morpholine synthesis. These intramolecular reactions form the heterocyclic ring from an acyclic precursor. A common strategy involves the cyclization of N-(2-hydroxyethyl)amino alcohols. For instance, treatment of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide with an alkene in the presence of a Lewis acid can yield 2-substituted-4-tosylmorpholines. nih.gov The reaction proceeds through halonium generation, followed by intramolecular cyclization.

Another approach is the acid-catalyzed cyclization of amino ethers. For example, iron(III) chloride has been used to catalyze the diastereoselective cyclization of 1,2-amino ethers substituted with an allylic alcohol to form 2,6-disubstituted morpholines. thieme-connect.comthieme-connect.com The reaction conditions can be tuned to favor the formation of the cis diastereoisomer. thieme-connect.com Radical cyclization reactions, which involve radical intermediates, also offer a pathway to morpholine rings under mild conditions with high functional group tolerance. wikipedia.org

Functionalization Strategies on Pre-existing Morpholine Scaffolds

Once the morpholine ring is formed, further modifications can be introduced. These functionalization strategies allow for the diversification of the morpholine core. nih.gov For instance, a pre-existing 4-tosylmorpholine can be functionalized at the C-2 position. While direct C-H activation at this position is challenging, methods involving lithiation followed by reaction with an electrophile can be employed, although this may lack regioselectivity.

A more common approach involves the introduction of a functional group that can be later converted to a methyl group. For example, the synthesis of 2-substituted morpholines can be achieved from aziridines in a metal-free one-pot synthesis, which can then be further functionalized. beilstein-journals.org

Ring-Opening Reactions of Oxazetidine Precursors

A novel and efficient method for the synthesis of substituted morpholines involves the ring-opening of 2-tosyl-1,2-oxazetidine. nih.govacs.orgacs.orgx-mol.com This strained four-membered ring serves as a versatile precursor. Base-catalyzed reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates leads to the formation of morpholine hemiaminals. nih.govacs.orgacs.org This cascade reaction involves the ring-opening of the oxazetidine followed by a spontaneous ring closure. acs.org These hemiaminals can then be further elaborated to construct conformationally rigid morpholines. nih.govacs.orgacs.org The diastereoselectivity of this process is influenced by the avoidance of pseudo A(1,3) strain between the C-3 substituent and the N-tosyl group. nih.govacs.org

Novel and Optimized Synthetic Approaches

Recent research has focused on developing more efficient and selective methods for the synthesis of 2-methyl-4-tosylmorpholine, particularly concerning stereochemistry and the use of modern catalytic systems.

Stereoselective Synthesis of Chiral this compound

The development of stereoselective methods to control the chirality at the C-2 position is crucial for accessing specific enantiomers of this compound. One approach involves the use of chiral starting materials. For instance, a diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners has been reported starting from tosyl-oxazetidine and α-formyl carboxylates. nih.gov The stereochemistry of the final product can be influenced by the choice of reagents and reaction conditions.

Another strategy employs chiral auxiliaries or catalysts to induce stereoselectivity. While not specifically detailed for this compound in the provided context, general principles of stereoselective synthesis, such as the use of chiral Lewis acids in cyclization reactions, are applicable. organic-chemistry.orgthieme.de The synthesis of related chiral building blocks, such as (4S)-1-methyl-4-propyl-L-proline, demonstrates the feasibility of stereoselective preparations of substituted heterocyclic compounds. mdpi.com

A general procedure for the preparation of morpholines from 2-tosyl-1,2-oxazetidine and formyl esters has been established. acs.org A mixture of the oxazetidine, a formyl ester, potassium carbonate, and a solvent like 1,4-dioxane (B91453) is stirred, leading to the formation of the corresponding morpholine derivative. acs.org For example, the reaction with methyl 2-formylpropanoate would theoretically lead to a precursor for this compound.

Table 1: Synthesis of Morpholine Hemiaminals from 2-Tosyl-1,2-oxazetidine Data sourced from The Journal of Organic Chemistry acs.org

| Entry | Formyl Ester | Base | Solvent | Yield (%) |

| 1 | Methyl 2-formylpropanoate | DBU | - | - |

| 2 | Ethyl 2-methyl-3-oxopropanoate (B1259668) | K₂CO₃ | 1,4-Dioxane | 86 |

| 3 | Methyl 2-formylbenzoate | K₂CO₃ | 1,4-Dioxane | - |

| Note: Specific yield for entry 1 was not provided in the source material. |

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective routes to complex molecules. nih.govbeilstein-journals.orguwa.edu.aufrontiersin.org In the context of morpholine synthesis, transition metals can catalyze various transformations, including cyclization and cross-coupling reactions.

Iron(III) chloride has been effectively used as a catalyst for the diastereoselective synthesis of disubstituted morpholines through C-O or C-N bond formation. thieme-connect.comthieme-connect.com This method is particularly useful for creating 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. thieme-connect.com The reaction conditions can be optimized to achieve high diastereoselectivity, favoring the cis isomer. thieme-connect.com

Rhodium catalysts have also been employed for the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. rsc.org Palladium-catalyzed reactions are widely used for the formation of C-N and C-O bonds, which are fundamental steps in many morpholine syntheses. nih.gov These methods often exhibit broad substrate scope and high functional group tolerance. beilstein-journals.org

Table 2: Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines Data sourced from Synlett thieme-connect.com

| Entry | Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | cis:trans Ratio |

| 1 | Amino ether 10b | FeCl₃·6H₂O (5) | rt | 2 | - | - |

| 2 | Amino ether 10b | FeCl₃·6H₂O (5) | 50 | 0.25 | - | 60:40 |

| 3 | Amino ether 10b | FeCl₃·6H₂O (5) | 50 | 2 | - | 94:6 |

| 4 | Amino ether 6i | FeCl₃·6H₂O (5) | 100 (in DCE) | 11 | 97 | 92:8 |

| Note: Specific yields for entries 1-3 were not provided in the source material. "rt" denotes room temperature, and "DCE" is dichloroethane. |

Metal-Free and Green Chemistry Methodologies

The synthesis of morpholine derivatives, including this compound, has increasingly moved towards metal-free and green chemistry approaches to mitigate the environmental impact and costs associated with traditional methods. unimi.it These modern strategies prioritize the use of non-toxic reagents, renewable resources, and energy-efficient processes. nih.gov

One prominent metal-free approach involves the one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. beilstein-journals.org For instance, the reaction of N-tosylaziridines with 2-chloroethanol (B45725) in the presence of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) provides a direct route to the morpholine scaffold. beilstein-journals.org This method avoids heavy metal catalysts, aligning with green chemistry principles. beilstein-journals.org Another established metal-free pathway facilitates the formation of the sulfonamide bond, a key feature of the target molecule. This can be achieved by reacting sodium sulfinates with amines at ambient temperature, a process that proceeds without a metal catalyst. rsc.org The reaction is believed to involve an intermediate tosyl iodide, which is then subjected to nucleophilic attack by the amine. rsc.org

Photoredox catalysis using organic dyes like Eosin Y represents a significant advancement in green synthesis. rsc.org This technique uses visible light to activate the catalyst, promoting reactions under mild conditions. rsc.org Such photocatalytic systems can generate radical intermediates that participate in the formation of complex molecules, offering a metal-free alternative to traditional cross-coupling reactions. rsc.org The development of green and biodegradable catalysts, such as those derived from eggshells or used in deep eutectic solvents (DES), further underscores the commitment to sustainable chemical synthesis. rsc.orgajgreenchem.com These methods offer advantages like catalyst reusability, simple workup procedures, and often quantitative yields. ajgreenchem.com

A notable example is the high-yield, gram-scale synthesis of 4-tosylmorpholine using I₂O₅ as the oxidant, which proceeds through a proposed sulfonyl iodide intermediate. rsc.org This highlights a practical and efficient metal-free method for creating the core structure. rsc.org

Table 1: Examples of Metal-Free and Green Synthesis Conditions

| Product Family | Reagents/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| 2,3-disubstituted 4-tosylmorpholines | (NH₄)₂S₂O₈, KOH | THF | One-pot synthesis from aziridines | beilstein-journals.org |

| 4-tosylmorpholine | Sodium 4-methylbenzenesulfinate, Morpholine, N-Iodosuccinimide | CH₃CN | Metal-free sulfonamide formation at room temperature | rsc.org |

| 4-tosylmorpholine | Thiol, Amine, I₂O₅ | Dichloroethane | Metal-free oxidative coupling | rsc.org |

Divergent Synthesis from Common Intermediates

Divergent synthesis provides an efficient strategy for generating a library of structurally related compounds from a single, common intermediate. mdpi.com This approach is particularly valuable in medicinal chemistry for exploring structure-activity relationships.

A robust method for the divergent synthesis of 2- and 3-substituted morpholine congeners begins with the ring-opening of 2-tosyl-1,2-oxazetidine. acs.orgnih.gov This strained heterocyclic intermediate can react with various nucleophiles, such as β-keto esters, in the presence of a base like potassium carbonate (K₂CO₃) to yield a range of substituted morpholines. acs.org For example, reacting 2-tosyl-1,2-oxazetidine with methyl 2-methyl-3-oxopropanoate leads to the formation of methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate. acs.orgnih.gov This product can then be further elaborated, demonstrating the divergent potential of the initial intermediate. nih.gov

Another powerful divergent strategy employs a common halonium intermediate generated from widely available alkenes. nih.gov In a Lewis acid-catalyzed halo-etherification process, an alkene reacts with an N-(2-hydroxyethyl)sulfonamide in the presence of a halogen source (e.g., NBS or NIS) and a Lewis acid catalyst like indium(III) triflate (In(OTf)₃) or magnesium(II) triflate (Mg(OTf)₂). nih.gov The resulting halonium intermediate can be trapped intramolecularly to form a halo-substituted morpholine precursor. Subsequent treatment with a base like DBU can induce elimination to afford the final morpholine product. By simply modifying the reaction conditions or the base, the same intermediate can be channeled towards a completely different outcome, such as a Claisen rearrangement, showcasing the divergent power of this method. nih.gov

Table 2: Divergent Synthesis from a Halonium Intermediate

| Alkene | Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Styrene | N-(2-hydroxyethyl)sulfonamide, In(OTf)₃, NBS, then DBU | Halonium Ion | 2-Phenyl-4-tosylmorpholine | nih.gov |

Mechanistic Elucidation of Synthetic Transformations

Investigation of Reaction Intermediates

Understanding the transient species, or reaction intermediates, formed during a synthetic transformation is crucial for optimizing reaction conditions and predicting outcomes. In the synthesis of this compound and its derivatives, several key intermediates have been proposed and investigated.

In Lewis acid-catalyzed halo-etherification reactions, the formation of a three-membered cyclic halonium (haliranium) ion is a classic and well-supported intermediate. nih.gov This intermediate arises from the electrophilic attack of a halogen species on the alkene double bond. Its existence is supported by extensive mechanistic probes, including stereospecificity studies, which indicate that the subsequent nucleophilic attack occurs in an anti-fashion, consistent with the ring-opening of a cyclic intermediate. nih.gov Similarly, in certain aminative difunctionalizations of alkenes, the formation of a strained aziridinium (B1262131) intermediate has been proposed as a key step that precedes nucleophilic ring-opening to form the morpholine ring. bris.ac.uk

In metal-free sulfonamide syntheses, the reaction between sodium sulfinates and amines is proposed to proceed through a sulfonyl iodide intermediate. rsc.orgrsc.org For example, the reaction of sodium p-toluenesulfinate with an oxidant like N-iodosuccinimide or I₂O₅ generates tosyl iodide. rsc.org This highly electrophilic intermediate is then readily attacked by an amine nucleophile, such as morpholine, to yield the final sulfonamide product, 4-tosylmorpholine. rsc.orgrsc.org

The synthesis of substituted morpholines from 2-tosyl-1,2-oxazetidine also involves discrete intermediates. acs.orgnih.gov The initial reaction with a nucleophile and base leads to the formation of an adduct which then undergoes intramolecular cyclization to form the six-membered morpholine ring. acs.orgnih.gov The isolation and characterization of these intermediates or their stable analogs provide direct evidence for the proposed reaction pathway. nih.gov In photoredox reactions, the mechanism often involves radical intermediates, which can be generated through either oxidative or reductive quenching of the excited photocatalyst. rsc.org

Characterization of Transition States

The transition state represents the highest energy point along a reaction coordinate and is fundamentally important to a reaction's kinetics and stereochemical outcome. However, due to its fleeting nature, the direct experimental characterization of a transition state is exceptionally challenging. While mechanistic studies propose the structures of transition states that lead to the observed products, such as in the ring-opening of 2-tosyl-1,2-oxazetidine acs.org, detailed experimental or computational characterization data for the transition states in the synthesis of this compound are not extensively reported in the surveyed literature. The stereochemical outcomes of these reactions, however, provide indirect evidence for the geometry of the transition states involved.

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst can profoundly influence the efficiency, regioselectivity, and stereoselectivity of a chemical reaction. In the synthesis of this compound and its derivatives, these effects are well-documented.

For the synthesis of substituted morpholines via the ring-opening of 2-tosyl-1,2-oxazetidine, the reaction is typically performed in a mixture of methanol (B129727) and water (MeOH/H₂O) with a base catalyst like K₂CO₃. acs.org The solvent not only facilitates the solubility of the reagents but can also participate in the reaction or influence the stability of intermediates and transition states. In other systems, solvents like 1,4-dioxane have been found to be preferential for achieving specific diastereoselectivity compared to less polar solvents like toluene. nih.govuwa.edu.au In the metal-free synthesis from aziridines, tetrahydrofuran (THF) is employed as the solvent. beilstein-journals.org

Catalysts play a pivotal role in directing reaction pathways. In the halonium-based divergent synthesis, the choice of Lewis acid catalyst (e.g., In(OTf)₃ vs. Mg(OTf)₂) can affect reaction rates and efficiency. nih.gov More dramatically, the subsequent addition of a base (DBU) is critical for the final cyclization or rearrangement step. nih.gov The strength and type of base can determine the product outcome. For instance, studies on the transformation of certain intermediates found that strong organic bases were effective, whereas other bases were not. nih.gov In platinum-catalyzed reactions to form derivatives like 2-Methoxy-2-methyl-4-tosylmorpholine, the alcohol (methanol) acts as both the solvent and the nucleophile, a choice dictated by the catalytic cycle. unimi.it

Chemical Reactivity and Transformations of 2 Methyl 4 Tosylmorpholine

Reactions Involving the N-Tosyl Group

The N-tosyl group plays a dual role in the reactivity of 2-Methyl-4-tosylmorpholine. It serves as a robust protecting group for the morpholine (B109124) nitrogen, which can be removed under specific conditions. Concurrently, the sulfonyl moiety itself can be a site for nucleophilic attack.

Deprotection and Detosylation Reactions

The removal of the p-toluenesulfonyl (tosyl) group is a critical step in many synthetic pathways to access the free secondary amine. The stability of the sulfonamide bond necessitates relatively harsh conditions or specific reagents for its cleavage. wikipedia.org A variety of methods, including reductive, acidic, and electrochemical approaches, have been developed.

Reductive cleavage is a common strategy. Reagents like sodium naphthalenide in tetrahydrofuran (B95107) (THF) have been successfully employed for the detosylation of substituted N-tosylmorpholines to yield the corresponding free morpholines in good yield. scribd.com Other reductive methods may involve sodium in liquid ammonia. wikipedia.org

Hydrolysis under strongly acidic conditions is another effective method. Concentrated sulfuric acid (e.g., 90-98%) can be used to cleave the N-S bond, a process that can be significantly accelerated by microwave irradiation, reducing reaction times to mere seconds.

More recently, electrochemical methods have provided a milder, mercury-free alternative for detosylation. Constant current electrolysis using a platinum cathode and a sacrificial magnesium anode in the presence of an arene mediator can efficiently and selectively cleave the N-tosyl group under neutral conditions.

The following table summarizes various conditions for the detosylation of N-tosylamides.

| Method | Reagents and Conditions | Comments |

| Reductive Cleavage | Sodium naphthalenide / THF | Effective for substituted morpholines. scribd.com |

| Acid Hydrolysis | Concentrated H₂SO₄ / Heat | A classical, though harsh, method. |

| Microwave-Assisted Acid Hydrolysis | Concentrated H₂SO₄ / Microwave | Drastically reduces reaction times. |

| Electrochemical Reduction | Pt cathode, Mg anode / Arene mediator | Mild, neutral, and mercury-free conditions. |

| Alkali Metal Reduction | Alkali metal-silica gel | Effective for a variety of tosyl derivatives of secondary amines. |

Nucleophilic Substitutions at the Sulfonyl Moiety

While the most common reaction involving the N-tosyl group is its complete removal, the sulfur atom of the sulfonyl group is electrophilic and can be attacked by nucleophiles. This can lead to the displacement of the tosyl group or substitution on the aromatic ring of the tosyl moiety itself.

In some cases, strong nucleophiles can attack the sulfur atom directly. For instance, studies with benzylboronate nucleophiles and alkyl tosylates have shown that the reaction can occur at the electrophilic sulfur of the tosylate rather than at the carbon of the C-O bond. nih.gov This suggests that a similar attack is plausible for N-tosylamides, leading to the cleavage of the N-S bond.

Furthermore, the tosyl group itself can undergo nucleophilic aromatic substitution (SNAr), although this is less common due to the deactivating nature of the sulfonamide group. The presence of strong electron-withdrawing groups on the aromatic ring can facilitate such reactions.

Some specialized reagents, such as N-cyano-N-phenyl-p-toluenesulfonamide, are designed to act as reagents for nucleophilic aromatic substitution. biosynth.com Additionally, a novel Sₙ2 substitution method at the amide nitrogen atom has been developed using O-tosyl hydroxamates as electrophiles and various amines as nucleophiles, highlighting the role of the sulfonate as a leaving group in N-N bond formation. nih.gov

Reactions at the Morpholine Ring System

The morpholine ring of this compound provides a platform for a variety of stereoselective transformations, allowing for the introduction of diverse functional groups at multiple positions.

Stereoselective Ring-Opening Processes

Once formed, the this compound ring is a generally stable heterocyclic system. Ring-opening of this six-membered ring is not a commonly reported transformation under typical synthetic conditions. Its stability is a key feature that makes the morpholine moiety a desirable scaffold in medicinal chemistry.

This stability is in stark contrast to the reactivity of its strained precursors, such as N-tosylaziridines and 2-tosyl-1,2-oxazetidines. The synthesis of substituted morpholines often relies on the highly regio- and stereoselective ring-opening of these strained three- or four-membered rings by nucleophiles. scribd.comacs.orgnih.gov For example, the SN2-type ring-opening of activated N-tosylaziridines with haloalcohols, followed by base-mediated intramolecular cyclization, is a well-established strategy for constructing the morpholine core. scribd.com The thermodynamic favorability of forming the six-membered morpholine ring drives these reactions, underscoring its inherent stability once synthesized.

Functionalization at Ring Positions (e.g., C-2, C-3, C-6)

The true synthetic utility of the this compound scaffold lies in the ability to introduce substituents at various positions on the ring, often with a high degree of stereocontrol. The C-2, C-3, and C-6 positions are common sites for functionalization.

Functionalization at C-2 and C-3: Research has demonstrated concise synthetic routes to 2- and 3-substituted morpholines. acs.orgnih.gov A key strategy involves the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which generates morpholine hemiaminals like methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate. acs.orgnih.gov This intermediate, bearing substituents at both the C-2 (methyl, carboxylate) and C-3 (hydroxyl) positions, serves as a platform for further elaboration. The stereochemistry of these reactions is often governed by the desire to minimize strain between substituents and the bulky N-tosyl group. acs.org

Functionalization at C-2 and C-6: Diastereoselective synthesis of cis-2,6-disubstituted morpholines can be achieved through iron-catalyzed heterocyclization of amino allylic alcohols. nsf.gov This method allows for the introduction of various substituents at the C-2 and C-6 positions. For example, a meso sulfonamide like 2,6-dimethyl-4-tosylmorpholine has been shown to be a suitable substrate in radical coupling reactions. nsf.gov

The following table provides examples of functionalization reactions on the morpholine ring.

| Starting Material/Precursor | Reagents | Position(s) Functionalized | Product Type | Ref. |

| 2-Tosyl-1,2-oxazetidine + Methyl 2-methyl-3-oxopropanoate (B1259668) | K₂CO₃, 1,4-dioxane (B91453) | C-2, C-3 | Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | acs.org |

| Amino allylic alcohols | FeCl₃·6H₂O, CH₂Cl₂ | C-2, C-6 | cis-2,6-Disubstituted morpholines | |

| 2,6-Dimethyl-4-tosylmorpholine + N-benzyl ketimine | KN(SiMe₃)₂, 90 °C | C-2, C-6 (via radical reaction) | Amidine product | nsf.gov |

| N-(2-hydroxyethyl)-4-methylbenzenesulfonamide + 1-Octene | In(OTf)₃, NBS, DCM; then DBU | C-2 | 2-Hexyl-4-tosylmorpholine | nih.gov |

Transformations Involving the Methyl Group

The methyl group at the C-2 position of this compound is generally considered to be synthetically inert. Literature describing direct chemical transformations of this specific methyl group—such as deprotonation followed by alkylation, or free-radical halogenation—is not widely available.

The protons on this methyl group are not significantly acidic. In substrates that contain both the C-2 methyl group and another functional group at the same position, such as a carboxylate (e.g., methyl this compound-2-carboxylate), reactivity is observed at the carboxylate function rather than at the methyl group. acs.orgnih.gov The absence of reported reactions suggests that other sites within the molecule are more reactive, and harsh conditions that might activate the methyl group could lead to decomposition or reactions at the more labile N-tosyl group.

Stereochemical Aspects of this compound Reactivity

The stereochemistry of reactions involving this compound and its derivatives is a key area of investigation, with a focus on controlling the formation of specific diastereomers and enantiomers.

The synthesis of substituted morpholines often contends with the challenge of controlling diastereoselectivity. In the case of derivatives of this compound, notable diastereoselectivity has been achieved. For instance, in the synthesis of methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate, base-catalyzed cascade reactions have been shown to produce different diastereomeric ratios depending on the reaction conditions. acs.orgnih.gov

A study involving the reaction of 2-tosyl-1,2-oxazetidine with methyl 2-methyl-3-oxopropanoate in the presence of potassium carbonate yielded the corresponding morpholine hemiaminal with diastereomeric ratios (dr) ranging from 2.0:1 to 3.4:1. acs.orgnih.gov The major diastereomer was found to have both the hydroxyl and carboxylate functionalities in axial positions. acs.org This conformational preference is attributed to the avoidance of pseudo A1,3 strain between the C-3 substituent and the N-tosyl group, as well as the anomeric effect of the oxygen atoms. acs.orgnih.gov

The diastereoselectivity of these reactions can be influenced by the choice of base and solvent, although in some studied cases, various organic and inorganic bases did not significantly impact the diastereomeric ratio. acs.org

Table 1: Diastereoselective Synthesis of Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate acs.orgnih.gov

| Reactants | Base | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 2-Tosyl-1,2-oxazetidine and Methyl 2-methyl-3-oxopropanoate | K₂CO₃ | 79 | 2.0:1 |

| 2-Tosyl-1,2-oxazetidine and Methyl 2-methyl-3-oxopropanoate (gram scale) | K₂CO₃ | 72 | 3.4:1 |

Further synthetic modifications of these diastereomeric morpholine hemiaminals allow for the construction of conformationally rigid morpholine structures. acs.orgnih.gov Iron-catalyzed diastereoselective synthesis of other disubstituted morpholines has also been reported, where the formation of the cis diastereoisomer is often favored and can be explained by a thermodynamic equilibrium. thieme-connect.comfrontiersin.org

The development of enantioselective transformations for the synthesis of chiral this compound derivatives is a significant challenge in asymmetric catalysis. frontiersin.orgua.es While the diastereoselective synthesis of related compounds has been explored, achieving high enantioselectivity has proven to be more difficult.

In the context of the base-catalyzed cascade reaction to form methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate, an attempt was made to induce enantioselectivity using a chiral base. acs.org Specifically, the chiral base 2-((2,3-bis(dicyclohexylamino)cycloprop-2-en-1-ylidene)amino)-2-phenylethan-1-ol was employed. acs.org However, this experiment did not result in any detectable chiral induction, and the product remained racemic. acs.org

This outcome highlights the challenges in achieving enantiocontrol in this specific reaction system. The development of effective enantioselective methods for the synthesis of this compound and its derivatives remains an area for further research. The quest for suitable chiral catalysts, whether they be metal-based, organocatalysts, or enzymes, is ongoing in the broader field of asymmetric synthesis of heterocyclic compounds. frontiersin.orgua.esbeilstein-journals.org

Mechanistic Studies of this compound Reactions

Mechanistic studies of reactions involving this compound and its derivatives provide insight into the factors governing their reactivity and stereochemical outcomes. The observed diastereoselectivity in the formation of substituted 2-methyl-4-tosylmorpholines is rationalized through detailed conformational analysis.

In the base-catalyzed reaction forming methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate, the preference for the major diastereomer is explained by stereoelectronic effects. acs.orgnih.gov The chair-like transition state leading to the major product is stabilized by minimizing steric interactions. Specifically, the bulky N-tosyl group and the substituent at the C-3 position arrange themselves to avoid unfavorable pseudo A1,3 strain. acs.orgnih.gov Furthermore, the anomeric effect, an electronic interaction involving the lone pairs of the ring oxygen and the antibonding orbital of an adjacent axial substituent, contributes to the stability of the observed major diastereomer where the hydroxyl and carboxylate groups are in axial positions. acs.org

In related iron-catalyzed diastereoselective syntheses of disubstituted morpholines, a plausible mechanism involving a thermodynamic equilibrium has been suggested to explain the preferential formation of the cis diastereoisomer. thieme-connect.comfrontiersin.org This suggests that under certain conditions, the reaction may be reversible, allowing for the thermodynamically more stable product to predominate.

The development of synthetic methodologies for morpholine derivatives often involves intramolecular cyclization, where the stereochemical course of the reaction is crucial. bris.ac.uknih.gov Mechanistic probes in related systems have revealed interesting regiochemical and stereochemical pathways, highlighting the complexity of these transformations. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4 Tosylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-methyl-4-tosylmorpholine, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.

Hypothetical ¹H and ¹³C NMR Data for this compound

The following table presents predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). Actual experimental values may vary based on solvent and temperature conditions.

| Atom Type | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |

| Tosyl-CH₃ | ~ 2.4 | ~ 21.5 | Aromatic methyl group, typically a singlet. |

| Tosyl-Aromatic CH | ~ 7.3 (d) & 7.7 (d) | ~ 127-130 & 144 | Two distinct signals for aromatic protons due to para-substitution. |

| Morpholine-CH₂-N | ~ 2.7 - 2.9 (m) | ~ 50 | Protons adjacent to the nitrogen and influenced by the tosyl group. |

| Morpholine-CH₂-O | ~ 3.6 - 3.8 (m) | ~ 67 | Protons adjacent to the oxygen atom. |

| Morpholine-CH-CH₃ | ~ 3.9 - 4.1 (m) | ~ 75 | The methine proton at the chiral center. |

| Morpholine-CH₃ | ~ 1.2 (d) | ~ 18 | The methyl group on the morpholine (B109124) ring, split by the adjacent methine proton. |

To unambiguously assign the proton and carbon signals and establish the connectivity within this compound, several two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show correlations between the methyl protons on the morpholine ring and the adjacent methine proton (H-2). It would also map the coupling network within the morpholine ring, for instance, between the protons at C-2, C-3, C-5, and C-6, helping to trace the ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). emerypharma.comresearchgate.net An HSQC spectrum would definitively link each proton signal in the table above to its corresponding carbon atom. For example, the doublet at ~1.2 ppm would show a cross-peak to the carbon signal at ~18 ppm, confirming their assignment as the C-2 methyl group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds). youtube.com This is crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation from the tosyl-CH₃ protons to the aromatic quaternary carbon of the tosyl group, and from the morpholine protons at C-3 and C-5 to the tosyl sulfur-bound quaternary carbon, confirming the N-tosyl linkage.

The six-membered morpholine ring is not planar and exists predominantly in a chair conformation. This ring can undergo a "ring flip" process, where axial substituents become equatorial and vice versa. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, are used to investigate such conformational changes.

For N-arylsulfonyl morpholines, the energy barrier for this ring inversion is typically in the range of 9-11 kcal/mol. researchgate.net At room temperature, this inversion is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. copernicus.org Upon cooling, the rate of inversion slows down. At a certain point (the coalescence temperature), the signals for the distinct axial and equatorial protons broaden and then resolve into separate signals at lower temperatures. By analyzing these changes, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing valuable insight into the conformational stability of the morpholine ring. researchgate.net

Since this compound possesses a chiral center at the C-2 position, it can exist as two enantiomers (R and S). NMR spectroscopy can be used to assess the stereochemical purity or enantiomeric excess (ee) of a sample.

Because enantiomers have identical NMR spectra in an achiral solvent, a chiral auxiliary is required. This can be achieved by:

Chiral Derivatizing Agents: Reacting the compound with a chiral agent to form diastereomers. Diastereomers have different physical properties and will exhibit distinct NMR spectra, allowing for the integration and quantification of each.

Chiral Solvating Agents or Shift Reagents: These agents form transient, diastereomeric complexes with the enantiomers in solution. This interaction induces small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of their ratio.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise map of electron density can be generated, revealing the exact position of each atom. mdpi.com

Hypothetical Crystallographic Data Table for this compound

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A specific symmetry group within the crystal system. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 15.1 | Unit cell dimension. |

| β (°) ** | 98.5 | Unit cell angle. |

| Volume (ų) | 1285 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calc.) (g/cm³) ** | 1.32 | Calculated density of the crystal. |

For a chiral molecule, X-ray crystallography can unambiguously determine its absolute configuration (i.e., whether the chiral center is R or S). wikipedia.orgchemistrytalk.orglibretexts.org This is often achieved through the analysis of anomalous dispersion effects, which results in the calculation of the Flack parameter. A value close to zero for a known chirality confirms the correct absolute structure assignment. nih.govwikipedia.org This provides an unequivocal method to distinguish between the (R)-2-methyl-4-tosylmorpholine and (S)-2-methyl-4-tosylmorpholine enantiomers. libretexts.org

The crystallographic data provides precise measurements of all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. nih.gov This allows for a detailed conformational analysis in the solid state. nih.gov

Key torsional angles would define the molecule's shape:

Morpholine Ring Puckering: The set of C-C-N-C, C-N-C-O, etc., torsional angles would definitively describe the chair conformation of the morpholine ring. wikipedia.org

Substituent Orientation: The data would show whether the methyl group at C-2 occupies an axial or equatorial position on the chair conformer.

Intermolecular Interactions in the Crystal Lattice

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions that dictate the molecular packing. While a specific crystallographic study for this exact compound is not available, analysis of its functional groups—the tosyl group, the morpholine ring, and the methyl substituent—allows for a detailed prediction of the non-covalent forces at play. The primary interactions governing the crystal lattice are expected to be weak C-H···O hydrogen bonds and van der Waals forces.

The oxygen atoms of the sulfonyl group (O=S=O) and the morpholine ring's ether linkage (C-O-C) are potent hydrogen bond acceptors. They likely engage in multiple weak hydrogen bonds with hydrogen atoms from the methyl group of the tosyl moiety, the methyl group on the morpholine ring, and the methylene (B1212753) (CH2) groups of the morpholine ring. These types of C-H···O interactions are crucial in determining the conformation and packing of molecules in the solid state. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within this compound. sci-hub.st The spectra are characterized by distinct bands corresponding to the vibrational modes of the tosyl group, the morpholine ring, and the methyl substituents. The analysis is based on data from closely related compounds, such as 4-(benzenesulfonyl)-morpholine. scielo.org.mx

Key Spectral Regions and Assignments:

C-H Stretching Region (3100-2800 cm⁻¹): The FT-IR spectrum is expected to show bands between 3056 cm⁻¹ and 2977 cm⁻¹ corresponding to the C-H stretching modes of the aromatic ring. scielo.org.mx The asymmetric and symmetric stretching vibrations of the CH₂ groups in the morpholine ring and the CH₃ groups are anticipated in the 2915-2865 cm⁻¹ range. scielo.org.mxspectroscopyonline.com

Aromatic and Double Bond Region (1600-1450 cm⁻¹): The C=C stretching vibrations of the aromatic ring typically appear as weak to medium bands in the Raman spectrum, expected around 1586 cm⁻¹. scielo.org.mx

Sulfonyl Group (SO₂) Vibrations (1350-1150 cm⁻¹): The tosyl group is characterized by strong, distinct bands for the asymmetric and symmetric stretching modes of the S=O bonds. These are among the most intense peaks in the IR spectrum and are crucial for identifying the sulfonyl moiety.

Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of structural information. Bending and scissoring modes of the CH₂ groups are observed around 1480-1444 cm⁻¹. scielo.org.mx The C-N and C-O stretching vibrations of the morpholine ring, as well as various bending and rocking modes, also appear in this complex region, providing a unique vibrational signature for the molecule. nih.gov

The complementary nature of FT-IR and Raman spectroscopy is essential for a complete analysis, as some vibrational modes may be strong in one technique and weak or absent in the other due to molecular symmetry and selection rules. sci-hub.st

Interactive Data Table: Vibrational Band Assignments for this compound

Data inferred from analysis of 4-(benzenesulfonyl)-morpholine. scielo.org.mx

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) | Expected Intensity (Raman) |

| 3100 - 3030 | Aromatic C-H Stretching | Tosyl (Aromatic Ring) | Medium | Strong |

| 2990 - 2860 | Aliphatic C-H (CH₃, CH₂) Stretching | Morpholine, Methyl | Strong | Strong |

| 1600 - 1580 | Aromatic C=C Stretching | Tosyl (Aromatic Ring) | Medium | Weak |

| 1480 - 1440 | CH₂ Bending/Scissoring | Morpholine | Medium | Medium |

| 1350 - 1300 | Asymmetric SO₂ Stretching | Tosyl (Sulfonyl) | Very Strong | Medium |

| 1170 - 1150 | Symmetric SO₂ Stretching | Tosyl (Sulfonyl) | Very Strong | Strong |

| 1100 - 1050 | C-O-C Asymmetric Stretching | Morpholine | Strong | Weak |

| 950 - 900 | C-N Stretching | Morpholine | Medium | Medium |

| 820 - 800 | Aromatic C-H Out-of-Plane Bending | Tosyl (Aromatic Ring) | Strong | Weak |

High-Resolution Mass Spectrometry for Molecular Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and elucidating its structure through controlled fragmentation. scispace.com For this compound (C₁₂H₁₇NO₃S, exact mass: 255.0929), electron ionization (EI) or electrospray ionization (ESI) would produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, respectively, whose fragmentation pattern reveals the underlying molecular framework. mdpi.com

The fragmentation of N-tosylated compounds is often predictable. A primary and highly characteristic fragmentation pathway involves the cleavage of the S-N bond. This leads to two major fragment ions:

The Tosyl Cation: Cleavage can produce the tosyl cation (C₇H₇SO₂⁺) at m/z 155.0218.

The Tropylium (B1234903) Ion: A subsequent rearrangement and loss of SO₂ from the tosyl cation often results in the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.0548. This is a very common and abundant ion in the mass spectra of tosylated compounds.

The other part of the molecule, the 2-methylmorpholine (B1581761) radical cation, would undergo further fragmentation. This typically involves ring-opening reactions followed by the loss of small, neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O). The presence of the methyl group at the 2-position will direct the ring cleavage pathways, leading to a unique set of fragment ions that can confirm its specific location on the morpholine ring. The ability of HRMS to provide exact mass measurements allows for the unambiguous assignment of elemental formulas to each fragment ion, confirming the proposed fragmentation pathways. nih.gov

Interactive Data Table: Proposed High-Resolution Mass Fragments of this compound

| Proposed Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | [C₁₂H₁₈NO₃S]⁺ | 256.1007 |

| [M]⁺˙ (Molecular Ion) | [C₁₂H₁₇NO₃S]⁺˙ | 255.0929 |

| [M - C₅H₁₀NO]⁺ (Tosyl Cation) | [C₇H₇SO₂]⁺ | 155.0218 |

| [M - C₇H₇SO₂]⁺˙ (2-Methylmorpholine Radical Cation) | [C₅H₁₀NO]⁺˙ | 100.0762 |

| [M - C₅H₁₀NO - SO₂]⁺ (Tropylium Ion) | [C₇H₇]⁺ | 91.0548 |

| [C₅H₁₀NO - CH₃]⁺ (Fragment from Morpholine Ring) | [C₄H₇NO]⁺ | 85.0528 |

| [C₅H₁₀NO - C₂H₄O]⁺ (Fragment from Morpholine Ring) | [C₃H₆N]⁺ | 56.0500 |

Computational and Theoretical Chemistry Studies on 2 Methyl 4 Tosylmorpholine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. For 2-Methyl-4-tosylmorpholine, these methods could provide fundamental insights into its behavior at the electronic level.

Electronic Structure and Charge Distribution Analysis

A DFT analysis of this compound would involve calculating the molecule's electron density to understand how electrons are distributed across the structure. This would reveal the locations of electron-rich and electron-deficient centers, which are crucial for predicting reactivity. Key outputs would include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Maps: These maps would visualize the charge distribution, highlighting electronegative regions (e.g., around the oxygen and sulfonyl oxygen atoms) and electropositive regions, thereby predicting sites for electrophilic and nucleophilic attack.

Partial Atomic Charges: Calculation of partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) would quantify the charge distribution, offering a numerical representation of the molecule's polarity.

While no specific studies are available, it is expected that the electron-withdrawing nature of the tosyl group would significantly influence the charge distribution on the morpholine (B109124) ring.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. For this compound, these would include:

NMR Spectroscopy: Theoretical calculations of 1H and 13C chemical shifts are a standard application of DFT. These predicted values, once properly scaled, can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of this compound could be calculated. This would help in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as the characteristic stretches of the S=O and C-N bonds.

Currently, there are no published, detailed comparisons of theoretically predicted and experimentally obtained spectra for this compound.

Molecular Mechanics and Molecular Dynamics Simulations

These simulation techniques are employed to study the conformational landscape and dynamic behavior of molecules, which are often beyond the scope of static quantum chemical calculations.

Conformational Space Exploration and Energy Minimization

The morpholine ring in this compound is not planar and can adopt several conformations, primarily chair and boat forms. Molecular mechanics force fields would be used to:

Perform a systematic or stochastic search of the conformational space to identify all possible low-energy structures.

Calculate the relative energies of these conformers to determine their populations at a given temperature. The presence of the methyl and tosyl groups would introduce specific steric and electronic effects influencing the conformational preferences.

Prediction of Preferred Conformations and Dynamics

Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. An MD simulation of this compound in a solvent (such as water or an organic solvent) would:

Reveal the most stable, time-averaged conformation of the molecule. It is generally expected that the chair conformation of the morpholine ring would be the most stable.

Show the dynamic transitions between different conformations, such as ring-flipping, and the timescale on which these events occur.

Illustrate the interactions between the solute molecule and the surrounding solvent molecules.

Without specific simulation studies, the precise conformational preferences and dynamic behavior of this compound remain speculative.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a key tool for elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, modeling could:

Identify Transition States: By mapping the potential energy surface of a reaction, the structure and energy of the transition state(s) can be calculated. This is crucial for understanding the reaction's kinetics and determining the rate-limiting step.

Calculate Reaction Barriers: The energy difference between the reactants and the transition state (the activation energy) can be computed, allowing for a theoretical prediction of the reaction rate.

Evaluate Reaction Mechanisms: Different possible pathways for a reaction can be modeled, and a comparison of their activation energies can help determine the most likely mechanism.

As there are no published computational studies on the reaction mechanisms of this compound, this area remains a subject for future research.

Energetic Profiles of Synthetic and Reactive Pathways

The synthesis of substituted morpholines can proceed through various routes, and computational chemistry is instrumental in evaluating the energetic favorability of these pathways. For a molecule like this compound, a common synthetic approach involves the cyclization of an appropriate amino alcohol precursor.

A plausible synthetic route could involve the N-tosylation of 2-methylaminoethanol followed by an intramolecular Williamson ether synthesis. Density Functional Theory (DFT) calculations are frequently employed to model the reaction coordinates of such transformations. These calculations can determine the energies of reactants, transition states, and products, thereby mapping out the energetic profile of the reaction.

Table 1: Hypothetical Energetic Data for a Key Synthetic Step of a Substituted Morpholine

| Species | Relative Energy (kcal/mol) | Description |

| Reactant (N-tosylated amino alcohol) | 0 | Starting material |

| Transition State 1 (Deprotonation) | +15 | Energy barrier for forming the alkoxide |

| Intermediate (Alkoxide) | +5 | Deprotonated intermediate |

| Transition State 2 (Intramolecular Cyclization) | +25 | Key ring-closing step |

| Product (Cyclized Morpholine) | -10 | Final product |

This table is illustrative and based on general principles of organic reaction mechanisms. Actual values would require specific DFT calculations for this compound.

Analysis of Selectivity Determinants

Selectivity—be it regioselectivity, chemoselectivity, or stereoselectivity—is a critical aspect of chemical synthesis. Computational models can provide deep insights into the factors governing selectivity in reactions involving substituted morpholines.

In the case of this compound, the presence of a methyl group at the C2 position introduces a stereocenter. Synthetic methods aiming to produce enantiomerically pure this compound would rely on stereoselective reactions. Computational studies on similar systems have shown that the facial selectivity of reactions can be influenced by the conformation of the morpholine ring and the nature of the substituents.

For example, in the diastereoselective synthesis of 2- and 3-substituted morpholine congeners, it has been suggested that both stereoelectronic and steric effects, such as the avoidance of pseudo A1,3 strain between a substituent at C3 and the N-tosyl group, govern the reaction outcome acs.orgresearchgate.net. The bulky tosyl group on the nitrogen atom of this compound would likely play a significant role in directing the approach of reagents, thereby influencing the stereochemical outcome of reactions at or near the morpholine ring.

Frontier Molecular Orbital (FMO) theory, often implemented within computational chemistry software, can be used to predict the regioselectivity of reactions. By calculating the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most likely sites for nucleophilic or electrophilic attack.

Table 2: Factors Influencing Selectivity in Morpholine Synthesis

| Type of Selectivity | Influencing Factors | Computational Approach |

| Regioselectivity | Electronic properties of reactants, steric hindrance. | FMO analysis, electrostatic potential maps. |

| Stereoselectivity | Conformational preferences, steric bulk of substituents (e.g., tosyl group), catalyst-substrate interactions. | Conformational analysis, transition state modeling. |

Ligand-Receptor Interaction Modeling (Focused on Chemical Principles and Scaffold Properties)

The morpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Computational modeling of ligand-receptor interactions is essential for understanding the structure-activity relationships (SAR) of morpholine-containing compounds and for the rational design of new therapeutic agents.

While specific receptor targets for this compound are not defined, we can discuss the general principles of how its chemical features might contribute to receptor binding. The morpholine ring itself possesses several key properties:

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor.

Conformational Flexibility: The chair-like conformation of the morpholine ring allows its substituents to be positioned in specific spatial orientations for optimal interaction with a receptor binding pocket.

Physicochemical Properties: The morpholine moiety generally imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. nih.gov

The N-tosyl group in this compound introduces a bulky, aromatic, and electron-withdrawing substituent. In a ligand-receptor context, the tosyl group could engage in several types of interactions:

Hydrophobic Interactions: The aromatic ring of the tosyl group can form hydrophobic or π-stacking interactions with nonpolar amino acid residues in a binding site.

Steric Influence: The size and orientation of the tosyl group can be a critical determinant of binding affinity and selectivity, as it will occupy a significant volume within the binding pocket.

Sulfonamide Group: The sulfonamide linkage can act as a hydrogen bond acceptor.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. A hypothetical docking study of this compound into a receptor active site would involve sampling various conformations of the ligand and scoring the resulting poses based on the predicted binding energy. The results of such a study would highlight the key intermolecular interactions responsible for binding.

Table 3: Potential Intermolecular Interactions of this compound in a Receptor Binding Site

| Structural Moiety | Potential Interaction Type | Interacting Receptor Residue (Example) |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Methyl Group (C2) | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

| Tosyl Aromatic Ring | π-π Stacking, Hydrophobic Interaction | Phenylalanine, Tyrosine, Tryptophan |

| Sulfonyl Oxygens | Hydrogen Bond Acceptor | Lysine, Arginine |

2 Methyl 4 Tosylmorpholine As a Synthetic Intermediate and Scaffold

Utilization in the Synthesis of Complex Heterocyclic Systems

Research has demonstrated that derivatives of 2-Methyl-4-tosylmorpholine are key intermediates in the diastereoselective and diastereoconvergent synthesis of more complex and conformationally rigid morpholine (B109124) congeners. nih.govacs.org A primary synthetic route involves the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which proceeds via a base-catalyzed cascade sequence to yield morpholine hemiaminals. nih.govacs.org

Specifically, compounds such as Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate are formed through this method. nih.govacs.org These highly functionalized morpholine structures serve as versatile precursors for further chemical modifications. For example, the hydroxyl and carboxylate groups can be manipulated to introduce additional complexity and build larger molecular architectures. The synthesis of these intermediates allows for the construction of highly decorated morpholines, which would be challenging to produce using other methods. nih.govacs.org

The reaction conditions for the formation of these key intermediates have been well-documented, showcasing a modular approach to generating substituted morpholines.

Table 1: Synthesis of this compound Derivatives

| Reactant 1 | Reactant 2 | Base | Product | Yield (%) |

|---|---|---|---|---|

| 2-Tosyl-1,2-oxazetidine | Methyl 2-methyl-3-oxopropanoate (B1259668) | K₂CO₃ | Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 79% |

| 2-Tosyl-1,2-oxazetidine | Ethyl 2-methyl-3-oxopropanoate | K₂CO₃ | Ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 86% |

| 2-Tosyl-1,2-oxazetidine | tert-Butyl 2-methyl-3-oxopropanoate | K₂CO₃ | tert-Butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 81% |

| 2-Tosyl-1,2-oxazetidine | Prop-2-yn-1-yl 2-methyl-3-oxopropanoate | K₂CO₃ | Prop-2-yn-1-yl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | 39% |

This data is compiled from experimental procedures reported in scientific literature. nih.gov

These synthetic elaborations enable the creation of conformationally constrained morpholines, a valuable attribute in the design of molecules intended to interact with specific biological targets. acs.org

Role in Scaffold Diversification and Library Generation

The concept of combinatorial chemistry revolves around the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govijpsonline.com This approach is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new lead structures. nast.phwisdomlib.org The modular and efficient synthesis of substituted morpholines from this compound-related precursors aligns perfectly with the principles of library generation for scaffold diversification.

The synthetic routes developed allow for a "rapid and modular manner" to access diversely substituted morpholines. acs.org By varying the α-formyl carboxylate reactant used in the initial ring-opening reaction, a wide array of substituents can be introduced at the C2 and C3 positions of the morpholine ring. nih.gov This flexibility is crucial for scaffold diversification, where the goal is to systematically modify a core structure to explore the chemical space and optimize its properties.

While the term "combinatorial library" has not been explicitly used in the context of this compound itself in the reviewed literature, the synthetic strategies employed are highly amenable to such an approach. The ability to generate a collection of related morpholine derivatives by simply changing one of the initial building blocks is a key feature of library synthesis. nih.govacs.org This allows chemists to build a portfolio of unique compounds based on the this compound scaffold for further investigation in various scientific fields.

Precursor in the Development of Advanced Organic Materials

A review of the scientific literature did not yield specific examples of this compound or its direct derivatives being utilized as precursors in the development of advanced organic materials such as photoinitiators. The research focus for this particular compound and its congeners appears to be primarily within the realm of synthetic methodology for creating complex heterocyclic systems relevant to medicinal chemistry.

Application in Catalysis or Organocatalysis

Based on available scientific literature, there are no reported applications of this compound functioning as a catalyst or an organocatalyst. Similarly, its use as a ligand in metal-catalyzed reactions has not been described. While substituted morpholines can be part of larger molecular structures that possess catalytic activity, the this compound scaffold itself has not been identified as a key component in catalytic processes.

Synthesis and Characterization of Advanced 2 Methyl 4 Tosylmorpholine Derivatives and Analogs

Systematic Structural Modification Strategies

The generation of 2-Methyl-4-tosylmorpholine analogs is achieved through targeted modifications at three key regions: the C-2 methyl group, the N-4 tosyl group, and other positions on the morpholine (B109124) ring. These strategies allow for the fine-tuning of the molecule's steric and electronic properties.

The substitution at the C-2 position of the morpholine ring can be systematically varied by employing a synthetic route that builds the heterocyclic ring from acyclic precursors. A key methodology involves the reaction of 2-tosyl-1,2-oxazetidine with a range of α-formyl carboxylates. In this reaction, the α-substituent of the formyl ester directly becomes the C-2 substituent of the resulting 4-tosylmorpholine derivative. This approach allows for the replacement of the methyl group with various other alkyl and functionalized alkyl moieties.

This strategy has been successfully utilized to synthesize a variety of C-2 substituted 4-tosylmorpholine analogs. The reaction proceeds via the formation of a morpholine hemiaminal intermediate, which can be further elaborated. The choice of the starting α-formyl ester dictates the final substituent at the C-2 position, enabling the introduction of groups such as ethyl, allyl, and isobutyl. The yields and diastereoselectivity of these reactions are influenced by the nature of the substituent.

| C-2 Substituent | Starting α-Formyl Ester | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Ethyl | Ethyl 2-formylbutanoate | Ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 82 | 2.3:1 |

| Allyl | Ethyl 2-formylpent-4-enoate | Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 51 | 2.1:1 |

| Isobutyl | Ethyl 2-formyl-4-methylpentanoate | Ethyl 3-hydroxy-2-isobutyl-4-tosylmorpholine-2-carboxylate | 61 | 1.8:1 |

| 3-Chloropropyl | Methyl 5-chloro-2-formylpentanoate | Methyl 2-(3-chloropropyl)-3-hydroxy-4-tosylmorpholine-2-carboxylate | 31 | 1.5:1 |

The N-tosyl group is a robust protecting group and a significant electronic and steric feature of the molecule. Its modification or replacement is a key strategy for creating derivatives with different properties. This is typically a two-step process involving the deprotection of the nitrogen followed by re-functionalization.

Deprotection (Detosylation): The cleavage of the stable N-S bond in the N-tosyl group requires reductive methods. Several reagents are effective for this transformation, including:

Sodium naphthalenide: A powerful single-electron transfer agent that can efficiently cleave the tosyl group at low temperatures. fiu.edu

Magnesium in methanol (B129727) (Mg/MeOH): A dissolving metal reduction system that provides a practical alternative for cleaving arenesulfonyl derivatives.

Electrochemical reduction: A controlled potential electrolysis method that can selectively cleave the N-S bond under mild, neutral conditions, often employing a mediator like naphthalene (B1677914) to lower the required potential. researchgate.net

N-Functionalization: Once the tosyl group is removed to yield the free secondary amine (2-methylmorpholine), the nitrogen can be readily functionalized using standard organic reactions:

N-Sulfonylation: Reaction with various sulfonyl chlorides (e.g., mesyl chloride, benzenesulfonyl chloride, or other substituted arylsulfonyl chlorides) in the presence of a base introduces new sulfonyl groups.

N-Acylation: Treatment with acyl chlorides or acid anhydrides provides N-acyl derivatives.

N-Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, yields N-alkylated 2-methylmorpholine (B1581761) analogs.

This two-step sequence provides broad access to a wide array of N-substituted 2-methylmorpholine derivatives, allowing for systematic variation of the electronic and steric properties at the nitrogen atom.

Beyond the C-2 and N-4 positions, the morpholine ring can be functionalized at other carbon atoms, primarily C-2 and C-3, by leveraging reactive intermediates. Starting from Methyl this compound-2-carboxylate, which contains a carboxylate handle at the C-2 position, further modifications are possible.

Functionalization at C-3: The synthesis involving 2-tosyl-1,2-oxazetidine and α-formyl esters generates a hemiaminal at the C-3 position (e.g., Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate). This hemiaminal functionality serves as a precursor for further transformations:

Reduction: Smooth reduction of the hemiaminal with reagents like triethylsilane (Et₃SiH) and a Lewis acid (BF₃·Et₂O) yields the corresponding 3-unsubstituted morpholine.

Cyanation: Treatment with trimethylsilyl (B98337) cyanide (TMSCN) converts the hemiaminal to the corresponding cyano derivative at the C-3 position.

Functionalization at C-2: The carboxylate group at the C-2 position can be used as a radical source for C-C bond formation. A visible light-promoted direct decarboxylative Giese-type reaction has been demonstrated. This involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a decarboxylative alkylation to introduce new groups, such as a ketone, at the C-2 position.

Exploration of Structure-Property Relationships (Purely Chemical and Physicochemical)

The systematic modifications described above directly impact the chemical and physicochemical properties of the resulting analogs. These structure-property relationships are critical for understanding the behavior of these compounds.

Conformational Analysis: The N-tosyl group plays a crucial role in dictating the conformational preference of the morpholine ring. X-ray crystallography and NMR studies have shown that substituents on the ring will arrange to minimize steric interactions. Specifically, a pseudo A(1,3) strain between a substituent at the C-3 position and the bulky N-tosyl group can force the C-3 substituent into an axial position to alleviate this strain. This conformational rigidity, influenced by the N-tosyl group, is a key physicochemical property that is modulated by the introduction of other functional groups.

Physicochemical Properties: Basic properties such as melting point and polarity are directly linked to the molecular structure. The introduction of different functional groups, alterations in alkyl chain length, and replacement of the tosyl group all lead to predictable changes in these properties. For example, the melting points of various 2-substituted-4-tosylmorpholine derivatives show a clear dependence on the nature of the C-2 substituent.

| Compound Name | Physical State | Melting Point (°C) |

|---|---|---|

| Methyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | White Solid | 150 (major diastereomer) |

| Ethyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | White Solid | 111 |

| tert-Butyl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | White Solid | 174 |

| Prop-2-yn-1-yl 3-hydroxy-2-methyl-4-tosylmorpholine-2-carboxylate | Pale Yellow Solid | 131 |

| Ethyl 2-ethyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | Pale Yellow Solid | 125 (major diastereomer) |

These changes also affect solubility and chromatographic behavior, which are critical for the purification and characterization of the compounds.

Methodologies for the Parallel Synthesis of Derivatives

To explore the chemical space around the this compound scaffold efficiently, methodologies for parallel synthesis are employed. These techniques enable the rapid production of large, diverse libraries of related compounds for screening and property evaluation.

A common strategy involves the development of a versatile common intermediate that can be synthesized in bulk and subsequently reacted with a wide array of building blocks in a parallel format. For instance, a solution-phase approach has been developed for preparing large libraries of substituted morpholines. acs.orgwikipedia.org This process begins with the efficient, multi-step synthesis of a key morpholine intermediate. acs.orgwikipedia.org

This common intermediate is then distributed into an array of reaction vessels (e.g., a 96-well plate format), and a diverse set of reagents is added to each well. These reagents can belong to various chemical classes, such as phenols, carboxylic acids, isocyanates, and sulfonyl chlorides. acs.org The use of robotics for liquid handling and reaction setup significantly accelerates the process, allowing for the generation of thousands of unique derivatives. acs.orgwikipedia.org

A critical component of this high-throughput methodology is the integration of automated analysis and purification. Each member of the synthesized library is typically characterized by reversed-phase LC/MS (Liquid Chromatography-Mass Spectrometry) to confirm its identity and assess its purity. acs.orgwikipedia.org This ensures the quality of the compound library. This parallel approach dramatically shortens the time required to explore structure-property relationships by generating a large number of data points simultaneously. acs.orgwikipedia.org

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Challenges in 2-Methyl-4-tosylmorpholine Research

The primary academic contributions to the field of this compound research have centered on its synthesis and its use as a chiral building block. The tosyl group serves as a robust protecting group for the nitrogen atom, influencing the stereochemical outcome of reactions and enabling the synthesis of complex molecules.